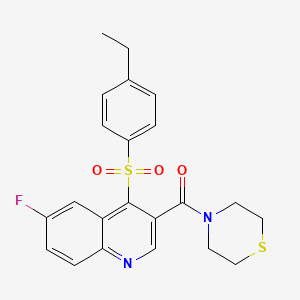

![molecular formula C22H18N4O6S2 B6481542 4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-23-5](/img/structure/B6481542.png)

4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel compound with potent activities against Gram-positive bacterial pathogens . It has been reported to have highly potent activity against Neisseria gonorrhoeae . The molecular formula of this compound is C22H18N4O6S2.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect has been reported . A continuous flow microreactor system was developed to synthesize similar compounds and determine intrinsic reaction kinetics parameters .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported .科学研究应用

Anticancer Applications

This compound has been found to have potential applications in cancer research. Specifically, derivatives of benzenesulfonamide have been evaluated for their in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell). The results revealed that most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .

Antibiotic Applications

Benzenesulfonamide derivatives have been found to be effective against antibiotic-resistant bacteria. The indole derivatives, which are key structural features commonly found in these compounds, are known to enhance biological activity .

Elastase Inhibitors

Compounds containing the benzenesulfonamide moiety have been found to exhibit properties as elastase inhibitors. Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. Inhibiting this enzyme can be beneficial in conditions where tissue degradation is a problem .

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives have also been found to act as carbonic anhydrase inhibitors. Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Inhibiting this enzyme can have applications in managing conditions like glaucoma, epilepsy, and altitude sickness .

Pesticidal Applications

A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions. The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L .

Fungicidal Applications

At 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi. Moreover, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

作用机制

Target of Action

It’s known that benzenesulfonamides often target carbonic anhydrases, enzymes involved in maintaining ph and fluid balance .

Mode of Action

It’s known that benzenesulfonamides typically act as inhibitors of their target enzymes, preventing their normal function .

Biochemical Pathways

If the compound acts as a typical benzenesulfonamide, it could affect pathways involving carbonic anhydrases, potentially influencing processes like ph regulation and fluid balance .

Pharmacokinetics

Benzenesulfonamides are generally well-absorbed and widely distributed in the body .

Result of Action

The compound has shown promising in vitro anticancer activity . For instance, a derivative of this compound exhibited potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5, 4, and 4.5 µM, respectively .

Action Environment

Factors such as ph and temperature can generally affect the stability and efficacy of benzenesulfonamides .

属性

IUPAC Name |

4-(benzenesulfonamido)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O6S2/c1-33(28,29)19-9-5-6-16(14-19)21-24-25-22(32-21)23-20(27)15-10-12-17(13-11-15)26-34(30,31)18-7-3-2-4-8-18/h2-14,26H,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUINUHHDKSBVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-methoxybenzenesulfonamido)benzamide](/img/structure/B6481465.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamide](/img/structure/B6481476.png)

![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6481483.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B6481493.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenoxybenzamide hydrochloride](/img/structure/B6481501.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide hydrochloride](/img/structure/B6481506.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide hydrochloride](/img/structure/B6481510.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(4-fluorobenzenesulfonyl)propanamide hydrochloride](/img/structure/B6481514.png)

![2,5-difluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6481520.png)

![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B6481540.png)

![4-(diethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481544.png)

![4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481549.png)

![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide](/img/structure/B6481552.png)